3-amino-N-(2,5-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thienoquinoline carboxamide family, characterized by a fused thiophene-quinoline core. Key structural features include:
- 6-ethyl group: Enhances lipophilicity and may influence metabolic stability.
- N-(2,5-difluorophenyl)carboxamide: The 2,5-difluorophenyl moiety introduces electron-withdrawing fluorine atoms, likely affecting receptor binding affinity and selectivity.
Properties
IUPAC Name |
3-amino-N-(2,5-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3OS/c1-2-10-3-6-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-9-12(21)4-5-14(16)22/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGTPFDKDHZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminothiophene Derivatives
The thieno[2,3-b]quinoline core is constructed via a one-pot cyclocondensation reaction between 3-amino-5-substituted thiophene-2-carboxylic acid derivatives and ethyl-substituted cyclohexanone. Using phosphorus oxychloride (POCl₃) as both a solvent and cyclizing agent, the reaction proceeds through rapid dehydration and intramolecular cyclization. For example, heating 3-amino-5-bromo-thiophene-2-carboxylic acid with 4-ethylcyclohexanone in POCl₃ at 110°C for 5 hours yields the 6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline intermediate.
Key Parameters :
Introduction of the 3-Amino Group
Direct Functionalization via Nitration and Reduction
The 3-amino group is introduced through a nitration-reduction sequence. Nitration of the thienoquinoline core using fuming nitric acid in concentrated sulfuric acid at 0–5°C produces the 3-nitro derivative, which is subsequently reduced to the amine using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol.
Optimized Conditions :
-
Nitration : HNO₃/H₂SO₄, 0°C, 2 hours
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Reduction : H₂/Pd-C (10% w/w), EtOH, 25°C, 12 hours
Installation of the 2-Carboxamide Moiety
Carboxylic Acid Activation and Amidation
The 2-carboxylic acid intermediate is activated using 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA). Subsequent coupling with 2,5-difluoroaniline in dichloromethane (DCM) at room temperature affords the target carboxamide.
Reaction Protocol :
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Dissolve 2-carboxy-thienoquinoline (1 equiv) in DCM.
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Add HATU (1.2 equiv) and DIEA (3 equiv), stir for 15 minutes.
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Add 2,5-difluoroaniline (1.5 equiv), stir for 12 hours.
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Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Ethyl Group Introduction at Position 6
Alkylation of Cyclohexanone Precursors
The 6-ethyl substituent is introduced during the cyclocondensation step by using 4-ethylcyclohexanone as the ketone component. Alternative post-cyclization alkylation methods, such as treating the core with ethyl bromide in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), have shown lower efficiency (≤45% yield).
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via sequential recrystallization from 2-propanol and cyclohexane to remove unreacted starting materials and byproducts. Final purity (>99%) is confirmed by HPLC using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
Spectroscopic Validation
-
¹H NMR (250 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.60–2.72 (m, 2H, CH₂), 3.15–3.30 (m, 4H, tetrahydroquinoline CH₂), 6.85–7.20 (m, 3H, Ar-H).
Comparative Analysis of Synthetic Routes
Scalability and Industrial Adaptations
The patent-derived procedure for analogous carboxamides demonstrates scalability up to 183 kg batches using methanol/ammonia systems in pressure reactors. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,5-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thienoquinoline core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Strong bases or acids, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted thienoquinoline derivatives.
Scientific Research Applications
3-amino-N-(2,5-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and electronegativity favor selective binding, while halogens like Cl/Br improve lipophilicity but may reduce solubility .
- Methoxy vs. Trifluoromethyl : Methoxy groups enhance solubility via hydrogen bonding, whereas trifluoromethyl groups boost stability and membrane penetration .
Modifications to the Thienoquinoline Core
Alterations to the core structure influence conformational flexibility and electronic properties:
Key Observations :
- Ethyl Group at Position 6: Improves steric hindrance and may protect against enzymatic degradation compared to non-ethyl analogs .
- Saturated vs.
Biological Activity
3-amino-N-(2,5-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential pharmacological properties. Its unique structure includes a thienoquinoline backbone and various functional groups that may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19F2N3OS, with a molecular weight of approximately 396.45 g/mol. The structural features include an amino group and a difluorophenyl moiety that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N3OS |
| Molecular Weight | 396.45 g/mol |
| Key Functional Groups | Amino, Difluorophenyl |
Biological Activity
Research indicates that compounds similar to 3-amino-N-(2,5-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant biological activities. These activities primarily include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Antimalarial Potential : Modifications of the quinoline core have been explored for enhanced antimalarial effects.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Target Binding : Interaction studies suggest that the compound binds to specific biological targets with high affinity.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in disease pathways.
- Cellular Uptake : The presence of the difluorophenyl group may facilitate cellular uptake and enhance bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. A notable case study involved the synthesis and evaluation of derivatives based on the thienoquinoline framework:
- Anticancer Studies : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, a derivative with a similar structure showed significant inhibition of cell proliferation in breast cancer models.
- Antimicrobial Efficacy : A comparative study highlighted that derivatives with fluorine substitutions displayed enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that halogenation improves binding affinity to bacterial targets.
- Antimalarial Activity : Research into quinoline derivatives indicated that modifications to the side chain can significantly enhance antimalarial activity without compromising lipophilicity. This suggests potential for developing new antimalarial agents based on the thienoquinoline scaffold.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Chlorine substitution | Antimicrobial |
| 3-amino-N-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Fluorine substitution | Anticancer |
| 3-amino-N-(benzyl)-6-propyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Benzyl group | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound with high purity?
- Methodology : Multi-step organic synthesis involving cyclization, amide coupling, and halogenation reactions. For example, thiophene ring formation (as seen in structurally similar compounds) may require controlled temperature (e.g., 80–100°C) and anhydrous conditions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization. Purification via column chromatography or recrystallization is advised .
- Key Challenges : Avoiding side reactions at the amino and difluorophenyl groups; monitor intermediates using TLC or HPLC.
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use , , and -NMR to verify substituent positions (e.g., ethyl group at C6, fluorine substitution on phenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] peak).
- X-ray Crystallography : If crystals are obtainable, compare bond angles (e.g., C–N–C angles ~117–121°) with analogous quinoline derivatives .
Advanced Research Questions
Q. How does the compound’s conformation influence its biological activity?
- Structural Analysis : The tetrahydrothienoquinoline core likely adopts a planar conformation, with the ethyl group at C6 inducing steric effects. Computational modeling (DFT or molecular docking) can predict interactions with target proteins .
- Experimental Validation : Compare activity of stereoisomers (if applicable) using in vitro assays. For fluorinated analogs, fluorine’s electronegativity may enhance binding affinity via polar interactions .
Q. What strategies resolve contradictions in solubility or stability data across studies?
- Troubleshooting :
- Solubility : Test in DMSO (common for biological assays) vs. aqueous buffers. If discrepancies arise, check for hydrate/salt forms .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilizers like antioxidants (e.g., BHT) may be required .
Q. How can researchers design SAR studies for analogs of this compound?
- Methodology :
- Core Modifications : Replace the thienoquinoline scaffold with pyrimido[4,5-e]thiazine (see similar compounds ) to assess ring size impact.
- Substituent Variation : Introduce methyl, nitro, or trifluoromethyl groups at C3/C6 to probe electronic effects .
- Biological Testing : Use standardized assays (e.g., enzyme inhibition, cell viability) with positive/negative controls.
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data?
- Recommended Methods :
- Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC/EC.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
- Common Pitfalls : Overfitting data with high-variance models; validate with replicate experiments.
Q. How to interpret conflicting crystallography and NMR data for this compound?
- Resolution Steps :
- Confirm sample purity (≥95% via HPLC).
- Compare experimental bond lengths/angles (e.g., C–S bond ~1.76 Å in thiophene derivatives ) with computational predictions.
- Consider dynamic effects in solution (NMR) vs. static crystal packing (X-ray) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
